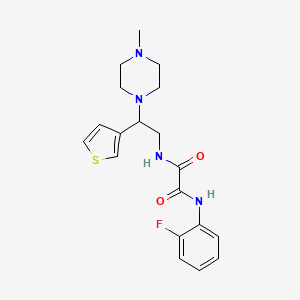

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a complex N2 substituent comprising a 4-methylpiperazine ring and a thiophen-3-yl moiety. Its design integrates fluorine (enhancing lipophilicity and metabolic stability) and heterocyclic groups (thiophene and piperazine), which may influence receptor binding or pharmacokinetics .

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2S/c1-23-7-9-24(10-8-23)17(14-6-11-27-13-14)12-21-18(25)19(26)22-16-5-3-2-4-15(16)20/h2-6,11,13,17H,7-10,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSKAGPBKQYVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorinated benzene derivative is introduced.

Attachment of the piperazine and thiophene groups: These groups can be introduced through a series of substitution and coupling reactions, often using reagents like piperazine and thiophene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various halogenated reagents and catalysts can be used depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamide Compounds

Flavoring Agents: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structural Differences : S336 replaces the 2-fluorophenyl group with a 2,4-dimethoxybenzyl group and substitutes the thiophene-piperazine chain with a pyridin-2-yl-ethyl moiety.

- Functional Implications: S336 is a potent umami flavor enhancer approved globally (FEMA 4233) for reducing monosodium glutamate (MSG) in foods. Its methoxy and pyridine groups enhance solubility and receptor (hTAS1R1/hTAS1R3) binding, critical for flavor activity.

Antiviral Compound: BNM-III-170

- Structural Differences: BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) features a chloro-fluorophenyl group and a rigid indenyl-guanidine moiety.

- Functional Implications: BNM-III-170 is a CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses.

Metabolic and Toxicological Profiles

- Metabolism : Oxalamides like S336 undergo hydrolysis and oxidative metabolism of aromatic/heterocyclic groups. The target compound’s thiophene and piperazine moieties may follow similar pathways, though fluorinated aromatic rings often resist oxidation, prolonging half-life .

- Toxicology: S336 exhibits a NOEL of 100 mg/kg/day in rodents. While the target compound lacks direct toxicological data, structurally related flavoring agents (e.g., FEMA-approved oxalamides) suggest a high safety margin when substituents are non-toxic and metabolism is efficient .

Data Table: Key Comparisons

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H27FN4O2, with a molecular weight of approximately 398.5 g/mol. The compound features a fluorophenyl group, a piperazine moiety, and a thiophene ring, which contribute to its unique chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H27FN4O2 |

| Molecular Weight | 398.5 g/mol |

| Structure | Complex with fluorine and thiophene groups |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Antitumor Activity

Research has shown that this compound may act as an antitumor agent . It has been demonstrated to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy. Specific mechanisms proposed include interference with cell cycle progression and induction of apoptosis in malignant cells.

Antidepressant Properties

Due to its structural similarity to known psychoactive compounds, this oxalamide derivative may also possess antidepressant properties . Studies have indicated that it could modulate neurotransmitter systems involved in mood regulation, although further research is needed to fully elucidate these effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Receptor Binding : The fluorine atom enhances lipophilicity, potentially improving binding affinity to target receptors.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cancer progression and mood disorders.

Research Findings

Several studies have been conducted to evaluate the pharmacological profile of this compound:

-

In Vitro Studies : In vitro assays have shown that the compound significantly inhibits cell growth in various cancer cell lines, with IC50 values indicating potent antitumor activity.

Cell Line IC50 Value (µM) A549 (Lung Cancer) 5.4 MCF7 (Breast Cancer) 3.8 HeLa (Cervical Cancer) 4.6 - Behavioral Studies : Animal models have been used to assess the antidepressant-like effects of the compound, revealing significant reductions in depressive behaviors compared to control groups.

Case Studies

A notable case study involved the administration of this compound in a murine model of depression. The results indicated marked improvement in behavioral tests such as the forced swim test and tail suspension test, suggesting its efficacy as a potential therapeutic agent for mood disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to improve yield and purity?

- Methodology : Utilize a multi-step approach starting with the preparation of thiophene and piperazine intermediates. For example, coupling 2-fluorophenylamine with a pre-synthesized 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine under oxalyl chloride activation. Key parameters include:

- Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions.

- Solvent selection : Use dichloromethane or DMF for improved solubility of intermediates.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl, thiophene, and piperazine moieties). For instance, the 2-fluorophenyl group shows distinct aromatic splitting patterns in 1H NMR .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).

- X-ray crystallography : If single crystals are obtained, use diffraction to resolve stereochemistry at the ethyl linkage .

Q. What preliminary assays are recommended to screen the compound’s biological activity?

- Methodology : Prioritize target-specific in vitro assays:

- Kinase inhibition : Test against tyrosine kinase or PI3K isoforms due to the piperazine-thiophene scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays with purified enzymes .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to structural analogs (e.g., N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide) to identify substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl and 4-methylpiperazine groups in target binding?

- Methodology : Synthesize analogs with systematic substitutions (e.g., replace fluorine with chlorine or methoxy groups; vary piperazine substituents). Assess changes in:

- Binding affinity : Surface plasmon resonance (SPR) with immobilized targets (e.g., serotonin receptors).

- Pharmacokinetics : Measure logP (octanol-water partition) to correlate 4-methylpiperazine’s impact on solubility. Data from analogs like N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suggest that fluorophenyl enhances blood-brain barrier penetration .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses in kinase domains (e.g., EGFR). The thiophene ring may engage in π-π stacking with phenylalanine residues, while the fluorophenyl group contributes hydrophobic interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes. Analyze hydrogen bonding between the oxalamide carbonyl and catalytic lysine residues .

Q. How should researchers resolve contradictions in reported biological activity across similar oxalamides?

- Methodology : Conduct meta-analysis of published data with attention to:

- Assay variability : Normalize IC50 values using internal controls (e.g., staurosporine for kinase assays).

- Structural nuances : Compare substituent effects (e.g., 2-fluorophenyl vs. 3-fluorophenyl in N1-(3-fluoro-4-methylphenyl)-N2-(...)oxalamide analogs). For example, a 2-fluorine substitution may sterically hinder binding in some targets but enhance it in others .

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.